molecular formula C16H16Cl2O2 B14018080 1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol

1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol

Cat. No.: B14018080
M. Wt: 311.2 g/mol
InChI Key: OYJUJKJVBXXNDA-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol is a chlorinated ethanol derivative featuring a benzyloxy-substituted aromatic ring. Its structure comprises a dichloroethanol group (-CCl₂CH₂OH) attached to a phenyl ring substituted with a benzyloxy (-OCH₂C₆H₅) group at the 2-position and a methyl (-CH₃) group at the 5-position. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, including mitotane (a chemotherapeutic agent) . The synthesis typically involves nucleophilic substitution or Grignard reactions, such as the reaction of 2-chlorophenylmagnesium bromide with dichloroacetic aldehyde, followed by alkylation steps .

Properties

Molecular Formula

C16H16Cl2O2

Molecular Weight

311.2 g/mol

IUPAC Name

2,2-dichloro-1-(5-methyl-2-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C16H16Cl2O2/c1-11-7-8-14(13(9-11)15(19)16(17)18)20-10-12-5-3-2-4-6-12/h2-9,15-16,19H,10H2,1H3

InChI Key

OYJUJKJVBXXNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(benzyloxy)-5-methylphenyl magnesium bromide with dichloroacetaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The dichloroethanol moiety can be reduced to form a corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dichloroethanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-1-(4'-chlorophenyl)-2,2-dichloroethanol (FW-152)

  • Structure: Contains two chlorophenyl groups (2- and 4'-positions) attached to the dichloroethanol backbone.
  • Synthesis : Derived from the degradation of o,p'-diacetyl, a pesticide metabolite .
  • Properties: Exhibits environmental persistence (half-life ~10.2 days) and forms stable degradates like hydroxy-2,4'-dichlorobenzophenone. Maximum concentration observed: 2.48 ppn .

1-(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)-2,2-dichloroethanol

  • Structure : Features bromo, fluoro, and trifluoromethyl substituents on the phenyl ring.
  • Synthesis: Prepared via halogenation and substitution reactions, as noted in industrial synthesis protocols .
  • Properties : Higher molecular weight (due to bromine and trifluoromethyl groups) likely reduces solubility compared to the target compound.
  • Application : Intermediate for fluorinated pharmaceuticals.

Analogs with Benzyloxy/Methoxy Substitutions

1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone (S-A)

  • Structure : Benzyloxy and methoxy groups at positions 2 and 4, with a bromo substituent at position 3.
  • Synthesis : Synthesized via nucleophilic substitution and confirmed by FTIR and mass spectroscopy .
  • Properties : Melting point ~120–122°C; exhibits antioxidant and anti-inflammatory activity.

2-(Benzyloxy)-3-chloro-4-fluorobenzaldehyde

  • Structure : Benzyloxy and chloro groups with a fluorine atom and aldehyde functional group.
  • Synthesis : Produced via Friedel-Crafts alkylation or halogenation routes .
  • Properties : Aldehyde group increases electrophilicity, enhancing reactivity in condensation reactions.
  • Application : Precursor for antifungal or antiviral agents.

Functional and Pharmacological Analogs

Mitotane (1,1-dichloro-2-(o-chlorophenyl)ethane)

  • Structure : Dichloroethane backbone with a chlorophenyl group.
  • Synthesis: Derived from 1-(2-chlorophenyl)-2,2-dichloroethanol via sulfuric acid-catalyzed alkylation .
  • Properties : Lipophilic, enabling penetration into adrenal tissue.
  • Application: FDA-approved for adrenocortical carcinoma .

{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone

  • Structure : Benzothiazole and chlorophenyl groups linked via methoxy and ketone bridges.
  • Properties : Crystalline structure confirmed by X-ray diffraction (R factor = 0.043); planar geometry enhances π-π stacking .
  • Application : Antimicrobial and antitumor candidate.

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